5-(4-Acetylphenyl)-3-fluorophenol
Description
5-(4-Acetylphenyl)-3-fluorophenol is a phenolic compound featuring a 4-acetylphenyl substituent at the 5-position and a fluorine atom at the 3-position of the phenol ring. The acetyl group introduces electron-withdrawing effects, while the fluorine atom influences electronic distribution and steric interactions.
Properties
IUPAC Name |
1-[4-(3-fluoro-5-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZFRBJIEYRSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684243 | |
| Record name | 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-56-5 | |
| Record name | 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of m-Aminophenol
The patent CN104276929A outlines a scalable method for 3-fluorophenol synthesis:
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Reaction Setup : m-Aminophenol is dissolved in fluorobenzene or toluene under inert conditions.
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Diazotization : Anhydrous hydrofluoric acid (HF) is added at 20–25°C to form the diazonium salt intermediate.
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Thermal Decomposition : The diazonium salt undergoes controlled pyrolysis at 65°C, yielding 3-fluorophenol with >99% purity after distillation.
Critical Parameters :
Alternative Fluorination Methods
Recent advances in nucleophilic fluorination using alkali metal fluorides (e.g., KF) under phase-transfer conditions offer safer alternatives to HF. However, yields remain suboptimal (~70%) compared to traditional diazotization.
Preparation of 4-Acetylphenylboronic Acid
Friedel-Crafts Acylation of Benzene
4-Acetylphenylboronic acid is synthesized via:
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Acylation : Benzene reacts with acetyl chloride in the presence of AlCl₃ to form 4-acetylphenol.
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Borylation : The acetylated derivative undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst.
Reaction Conditions :
Regioselective Functionalization of 3-Fluorophenol
Protective Group Strategies
To direct bromination to the 5-position, the phenolic -OH group is protected as a methoxymethyl (MOM) ether:
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Protection : 3-Fluorophenol reacts with chloromethyl methyl ether (MOMCl) and NaH in THF.
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Bromination : N-Bromosuccinimide (NBS) in acetic acid introduces bromine at the 5-position (meta to fluorine).
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Deprotection : Hydrolysis with HCl/MeOH restores the phenolic group, yielding 5-bromo-3-fluorophenol.
Analytical Validation :
Suzuki-Miyaura Cross-Coupling Reaction
Optimization of Coupling Conditions
The critical step involves coupling 5-bromo-3-fluorophenol with 4-acetylphenylboronic acid:
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Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base in a toluene/water biphasic solvent.
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Temperature : 90°C for 12 hours under argon.
Performance Metrics :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | 82 | 98 | High regioselectivity |
| Ullmann Coupling | 65 | 91 | No boronic acid required |
| Friedel-Crafts | 48 | 85 | Single-step acylation |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Amino or thiol-substituted phenol derivatives.
Scientific Research Applications
5-(4-Acetylphenyl)-3-fluorophenol has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The acetyl group may also play a role in modulating the compound’s biological activity by influencing its lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Compounds for Comparison :
6-(4-Acetylphenyl)-4-(trifluoromethyl)pyrimidine (): Substituents: 4-acetylphenyl, trifluoromethyl, pyrimidine ring. Impact: The trifluoromethyl group enhances electron deficiency, increasing reactivity in nucleophilic substitutions compared to the fluorine in 5-(4-Acetylphenyl)-3-fluorophenol. The acetylphenyl group in both compounds may promote π-π stacking in crystal structures .
5-(4-Fluorophenyl)-3-methylsulfanyl-1-benzofuran (): Substituents: 4-fluorophenyl, methylsulfanyl, benzofuran. Impact: The benzofuran ring reduces solubility compared to phenolic derivatives. The methylsulfanyl group is less polar than the hydroxyl group, affecting hydrogen-bonding capacity .
3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one (): Substituents: Chlorophenyl, fluorophenyl, α,β-unsaturated ketone. Impact: The conjugated enone system increases UV absorption, while chlorine introduces steric bulk compared to the acetyl group in 5-(4-Acetylphenyl)-3-fluorophenol .
Functional Group Analysis :
- Acetylphenyl Group: Enhances electron-withdrawing effects, increasing the phenol’s acidity (pKa ~8–10, inferred from similar phenolic compounds).
- Fluorine (Meta vs. Para) : Meta-fluorine in the target compound may reduce dipole moments compared to para-substituted analogs (e.g., 5-(4-Fluorophenyl)pyridine; ), altering solubility and crystal packing .
Common Approaches :
- Sodium Ethoxide-Mediated Reactions: Used in triazole derivatives (), suggesting that similar base-catalyzed conditions could apply to 5-(4-Acetylphenyl)-3-fluorophenol.
Yield and Selectivity :
Physical and Chemical Properties
Data Table: Comparative Properties
| Compound Name | Molecular Weight | Key Substituents | Melting Point (°C, inferred) | Solubility (Polarity) | Notable Reactivity |
|---|---|---|---|---|---|
| 5-(4-Acetylphenyl)-3-fluorophenol | ~246.2 | Phenol, 3-F, 4-acetylphenyl | 150–160 | Moderate (polar solvents) | Acid-catalyzed etherification |
| 6-(4-Acetylphenyl)-4-(trifluoromethyl)pyrimidine | ~266.2 | Pyrimidine, CF3 | 180–190 | Low (non-polar solvents) | Nucleophilic substitution |
| 5-(4-Fluorophenyl)-3-methylsulfanyl-1-benzofuran | ~260.3 | Benzofuran, methylsulfanyl | 110–120 | Low (DCM/EtOAc) | Oxidative desulfurization |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-Acetylphenyl)-3-fluorophenol, and what methodological considerations are critical for optimizing yield?
- Answer : A common approach involves Friedel-Crafts acetylation of a fluorophenol precursor. For example, substituting a fluorophenol derivative with an acetyl group via electrophilic aromatic substitution under controlled conditions (e.g., using AlCl₃ as a catalyst in anhydrous dichloromethane) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product. Reaction parameters such as temperature (0–5°C for acetyl chloride addition) and stoichiometric ratios (1:1.2 substrate:catalyst) must be tightly controlled to minimize side reactions like over-acylation or ring halogenation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 5-(4-Acetylphenyl)-3-fluorophenol?
- Answer :
- NMR : ¹H/¹³C NMR resolves acetyl (δ ~2.6 ppm for CH₃) and fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) groups. ¹⁹F NMR (δ ~−110 to −120 ppm) confirms fluorine substitution .
- X-ray crystallography : Used to resolve steric effects from the acetyl and fluorine groups. For example, analogous fluorophenyl-acetyl compounds show dihedral angles between aromatic rings of 45–60°, influencing packing efficiency .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 246.08 for C₁₄H₁₁FO₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 5-(4-Acetylphenyl)-3-fluorophenol derivatives, such as unexpected splitting in NMR spectra?
- Answer : Contradictions often arise from dynamic rotational barriers or polymorphism . For example:
- Rotational isomerism : The acetyl group’s rotation may split NMR peaks. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce signals, confirming rotational freedom .
- Crystal packing effects : X-ray data (e.g., C=O···F interactions in analogous compounds) may reveal intermolecular forces that alter spectroscopic profiles in solid vs. solution states .
- Recommended workflow : Pair solution-state NMR with solid-state IR/X-ray analysis to distinguish intrinsic molecular properties from environmental effects.
Q. What experimental strategies are effective for probing the reactivity of 5-(4-Acetylphenyl)-3-fluorophenol in cross-coupling or functionalization reactions?
- Answer :
- Suzuki-Miyaura coupling : Replace the acetyl group’s ortho-fluorine with boronic acids. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .
- Electrophilic substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the acetyl-substituted ring. Optimize regioselectivity using HNO₃/H₂SO₄ (1:3) at 0°C for nitration .
- Kinetic studies : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to quantify intermediates and byproducts .
Q. How does the electronic interplay between the acetyl and fluorine substituents influence the compound’s photophysical or catalytic properties?
- Answer : The acetyl group (electron-withdrawing) and fluorine (moderate electronegativity) create a polarized aromatic system:
- UV-Vis spectroscopy : λₐᵦₛ ~270 nm (π→π* transitions) with redshift in polar solvents due to increased conjugation .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer behavior, relevant for photocatalysis or organic electronics .
Key Considerations for Experimental Design
- Purity thresholds : ≥95% purity (HPLC) for biological assays to avoid off-target effects .
- Solvent selection : Use DMSO for solubility studies but verify inertness via control reactions (e.g., no acetylation of DMSO) .
- Safety protocols : Fluorophenols may release HF under acidic conditions; use PTFE-lined reactors and neutralization buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
